The Discovery and Characterization of Sakacin P: A Technical Guide
The Discovery and Characterization of Sakacin P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakacin P is a bacteriocin produced by strains of Lactobacillus sakei, first isolated from fermented dry sausages.[1] It is a small, heat-stable, cationic peptide classified as a class IIa bacteriocin, also known as pediocin-like bacteriocins.[2][3] This class of bacteriocins is particularly noted for its potent antimicrobial activity against the foodborne pathogen Listeria monocytogenes, making it a significant subject of research for applications in food preservation and as a potential therapeutic agent.[1][4] This technical guide provides a comprehensive overview of the discovery, characterization, and methodologies used in the study of sakacin P.
Biochemical and Antimicrobial Properties
Sakacin P is a 43-amino acid peptide with a molecular weight of approximately 4.4 kDa.[4] Its production is mediated by a cluster of genes, the spp operon, which encodes the bacteriocin precursor, immunity protein, and the machinery for its regulation and transport.[4][5] The production of sakacin P is tightly regulated by a quorum-sensing mechanism, specifically a three-component regulatory system.[2]
Data Presentation: Physicochemical and Antimicrobial Characteristics of Sakacin P
| Property | Value | Reference |
| Molecular Weight | ~4435 Da | [6] |
| Amino Acid Residues | 43 | [6] |
| Calculated Isoelectric Point (pI) | Basic (predicted) | [2] |
| Class | IIa Bacteriocin (Pediocin-like) | [2] |
| Organism | Strain(s) | 50% Inhibitory Concentration (IC50) (ng/mL) | Reference |
| Listeria monocytogenes | 200 strains from food industry | 0.01 - 0.61 | [2] |
| Listeria monocytogenes | EGDe | High (relative to other strains) | [7] |
| Listeria monocytogenes | L502, L1037 | High (relative to other strains) | [7] |
| Listeria monocytogenes | L40, L688 | Low (relative to other strains) | [7] |
Genetic Organization and Regulation of Sakacin P Production
The production of sakacin P is governed by the spp gene cluster. This cluster contains the structural gene for sakacin P (sppA), the immunity protein gene (spiA), and genes responsible for the regulation and transport of the bacteriocin (sppK, sppR, sppT, and sppE).[4]
Signaling Pathway for Sakacin P Production
The expression of the spp gene cluster is regulated by a three-component system consisting of a peptide pheromone (SppIP), a histidine kinase (SppK), and a response regulator (SppR).[2]
Caption: Regulation of sakacin P production via a three-component system.
Experimental Protocols
Purification of Sakacin P from Lactobacillus sakei Culture
This protocol describes a multi-step process for the purification of sakacin P to homogeneity.
A. Ammonium Sulfate Precipitation:
-
Grow the Lactobacillus sakei producer strain in MRS broth at 30°C to the early stationary phase.
-
Centrifuge the culture at 10,000 x g for 30 minutes at 4°C to pellet the cells.
-
Collect the supernatant and add ammonium sulfate to a final concentration of 40% (w/v) saturation.
-
Stir gently at 4°C for at least 4 hours to precipitate the proteins.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of 20 mM sodium phosphate buffer (pH 5.8).
B. Ion-Exchange Chromatography:
-
Equilibrate an SP Sepharose Fast Flow cation exchange column with 20 mM sodium phosphate buffer (pH 5.8).
-
Load the resuspended protein solution onto the column.
-
Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0 to 1 M NaCl in the same buffer.
-
Collect fractions and test for antimicrobial activity against a sensitive indicator strain, such as Listeria monocytogenes.
C. Hydrophobic Interaction Chromatography (HIC):
-
Pool the active fractions from the ion-exchange step.
-
Add ammonium sulfate to the pooled fractions to a final concentration of 1 M.
-
Equilibrate an Octyl Sepharose 4 Fast Flow column with 20 mM sodium phosphate buffer containing 1 M ammonium sulfate (pH 5.8).
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer.
-
Elute sakacin P with a decreasing linear gradient of ammonium sulfate (1 M to 0 M) in 20 mM sodium phosphate buffer (pH 5.8).
-
Collect fractions and assay for antimicrobial activity.
D. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the HIC step.
-
Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Equilibrate a C18 reverse-phase column (e.g., PepRPC HR 5/5) with 0.1% TFA in water (Solvent A).
-
Load the sample onto the column.
-
Elute with a linear gradient of 0-80% acetonitrile in 0.1% TFA (Solvent B) over 60 minutes.
-
Monitor the eluate at 220 nm and collect peaks.
-
Assay the collected fractions for antimicrobial activity and confirm purity by mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
This microtiter plate assay is used to quantify the antimicrobial activity of sakacin P.
-
Prepare a stock solution of purified sakacin P of known concentration.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the sakacin P stock solution in an appropriate growth medium for the target bacterium.
-
Inoculate each well with a standardized suspension of the target bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no sakacin P) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.
-
The MIC is defined as the lowest concentration of sakacin P that completely inhibits visible growth of the bacterium.
Cloning and Expression of the Sakacin P Gene (sppA) in Escherichia coli
This protocol provides a general workflow for the heterologous expression of sakacin P.
A. Gene Amplification and Vector Construction:
-
Design primers to amplify the sppA gene from the genomic DNA of a sakacin P-producing Lactobacillus sakei strain. The primers should include appropriate restriction sites for cloning into an expression vector (e.g., pET vector).
-
Perform PCR to amplify the sppA gene.
-
Digest the purified PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested sppA gene into the expression vector.
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Select for positive transformants on antibiotic-containing medium and verify the insertion by colony PCR and DNA sequencing.
B. Protein Expression and Verification:
-
Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow a culture of the transformed E. coli in LB broth containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Centrifuge the lysate to separate the soluble and insoluble fractions.
-
Analyze the protein expression by SDS-PAGE and confirm the presence of recombinant sakacin P by Western blotting or mass spectrometry.
Experimental Workflow for Heterologous Expression of Sakacin P
Caption: Workflow for the cloning and expression of the sakacin P gene.
Conclusion
Sakacin P continues to be a bacteriocin of significant interest due to its potent anti-listerial activity. The detailed methodologies and data presented in this guide provide a foundation for researchers and professionals in the fields of microbiology, food science, and drug development to further explore the potential of sakacin P. Future research may focus on optimizing its production, expanding its antimicrobial spectrum through protein engineering, and evaluating its efficacy and safety in various applications.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, Pediocin PA-1, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a New Bacteriocin Operon in Sakacin P-Producing Lactobacillus sakei, Showing Strong Translational Coupling between the Bacteriocin and Immunity Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the sakacin P gene cluster from Lactobacillus sake Lb674 and its expression in sakacin-negative Lb. sake strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sakacin P peptide [novoprolabs.com]
- 7. Complex Phenotypic and Genotypic Responses of Listeria monocytogenes Strains Exposed to the Class IIa Bacteriocin Sakacin P - PMC [pmc.ncbi.nlm.nih.gov]
